GLUT1 Inhibitory Activity of 2-Amino-5-(1-pyrrolidinyl)benzamide in Human DLD-1 Cells
This compound exhibits potent inhibitory activity against human GLUT1 (SLC2A1), a facilitative glucose transporter implicated in tumor metabolism. In a cellular glucose uptake assay using human DLD-1 colorectal adenocarcinoma cells, 2-amino-5-(1-pyrrolidinyl)benzamide reduced glucose uptake with an IC50 of 3 nM as measured by decreased ATP production [1]. No direct comparator data for structurally analogous benzamides in the same assay system is available; this evidence is therefore presented as a baseline quantitative characterization of the compound's GLUT1 inhibitory activity.
| Evidence Dimension | GLUT1 inhibition (glucose uptake reduction) |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | No comparator available in source; baseline measurement only |
| Quantified Difference | Not applicable – single compound measurement |
| Conditions | Human GLUT1 expressed in human DLD-1 cells; ATP production as readout following incubation |
Why This Matters
A 3 nM IC50 against GLUT1 establishes this compound as a high-potency inhibitor of a clinically relevant glucose transporter, supporting its selection for metabolic oncology and glucose uptake modulation research where sub-nanomolar to low-nanomolar potency is desirable.
- [1] BindingDB. (n.d.). BDBM50652842 (CHEMBL5661843) – Inhibition of human GLUT1 expressed in human DLD-1 cells (IC50 = 3 nM). View Source
